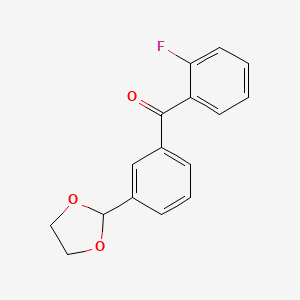

3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone” likely contains a benzophenone core, which is a type of aromatic ketone, with a fluorine atom attached to one of the phenyl rings. It also has a 1,3-dioxolane ring, which is a type of acetal, a functional group that can be used as a protective group in organic synthesis .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of a strong base . The 1,3-dioxolane ring could potentially be formed through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ketone and the fluorine atom. The ketone could undergo reactions such as nucleophilic addition, while the carbon-fluorine bond could potentially be activated for nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ketone could increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

X-ray Diffraction and Quantum-Chemical Studies

- Molecular Structure Analysis : The X-ray diffraction study of molecules similar to 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone, such as 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, has been used for understanding molecular structures and reactivity. Quantum-chemical calculations provide insights into the electronic structure of these molecules (Korlyukov et al., 2003).

Spectroscopic Studies for Detection Applications

- Fluorophores for Aluminum Detection : Research on phenyl-2-thiazoline fluorophores, which share structural similarities with this compound, explores their use in detecting aluminum ions, potentially useful in studying intracellular aluminum levels (Lambert et al., 2000).

Polymerization and Material Properties

- Polymerization and Properties of Related Compounds : The synthesis and polymerization of perfluoro-2-methylene-1,3-dioxolane, a related compound, and the study of its properties, like thermal stability and solubility, offer insights into the potential uses of similar dioxolane derivatives in material science (Okamoto et al., 2007).

Enhancing Liquid Crystal Properties

- Liquid Crystal Applications : Research shows that the introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly enhances their dielectric anisotropy and birefringence, hinting at potential uses for similar dioxolane compounds in liquid crystal technology (Chen et al., 2015).

Biochemical Applications

- Synthesis of High-Value Chemicals : The biotransformation of phenyl-1,3-dioxolanes into high-value specialty chemicals, used in the manufacture of resins, exemplifies the biochemical applications of these compounds (Williams et al., 1990).

Mecanismo De Acción

Target of Action

Compounds containing a dioxolane ring, such as this one, are often used as solvents and co-monomers in polyacetals .

Mode of Action

Without specific studies on “3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone”, it’s difficult to determine its exact mode of action. Dioxolanes can be prepared from carbonyl compounds with ethylene glycol , which might suggest some interaction with carbonyl-containing compounds or pathways.

Biochemical Pathways

Dioxolanes are generally stable against all types of nucleophiles and bases , which could potentially affect various biochemical reactions.

Action Environment

The stability of dioxolanes can be influenced by factors such as ph and temperature .

Propiedades

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANVVOWCIOAPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645073 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-28-9 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.